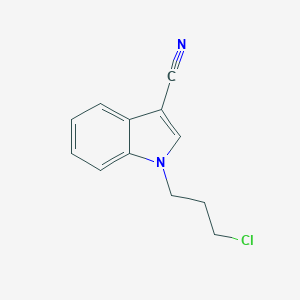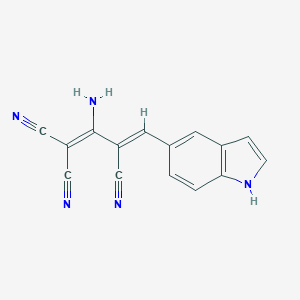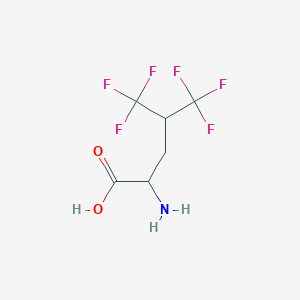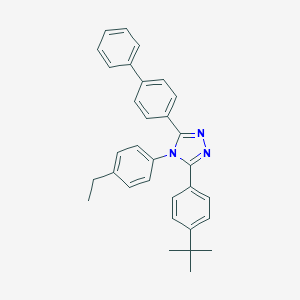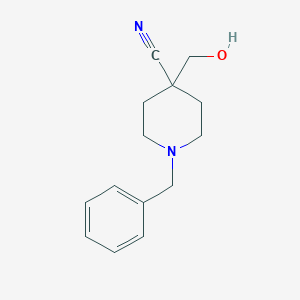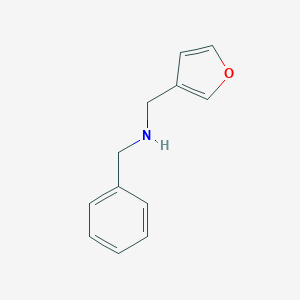
N-(3-Furylmethyl)benzylamine
Vue d'ensemble
Description
Benzylamines: Synthesis and Evaluation of Antimycobacterial Properties
The study on benzylamines has led to the synthesis of various compounds with different N-alkyl chains and substituents on the aromatic system. These synthesized benzylamines were evaluated for their antimycobacterial properties, particularly against Mycobacterium tuberculosis H 37 Ra. Among the compounds tested, N-methyl-3-chlorobenzylamine, N-methyl-3,5-dichlorobenzylamine, and N-butyl-3,5-difluorobenzylamine showed significant activity, with minimum inhibitory concentrations (MICs) ranging from 6.4 to 10.2 micrograms/mL. These compounds also demonstrated inhibitory effects on other mycobacteria, including Mycobacterium marinum and Mycobacterium lufu, which are important for determining antileprotic properties. Notably, the combination of N-methyl-3,5-dichlorobenzylamine with other antimycobacterial agents such as aminosalicylic acid, streptomycin, or dapsone resulted in supra-additive effects, enhancing the overall antimicrobial efficacy against M. tuberculosis H 37 Ra .
Synthesis of New Tripodal Ligand: N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]benzylamine
In another research effort, a new tripodal ligand, N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]benzylamine, was synthesized. The study explored the catalytic activities of copper (II) complexes formed with a series of tripodal ligands. These ligands were designed to have different structures, which significantly influenced the formation and reactivity of the copper complexes. The in situ generated dioxygen complexes of copper (II) were found to be highly efficient in oxidizing 3,5-di-tert-butylcatechol to 3,5-di-tert-butylquinone. The research highlighted the importance of the ligand structure, particularly the junction between the pyrazolic rings and the benzene ring, in controlling the rate of the oxidation reaction. This study provides insights into the design of ligands for catalytic applications and the potential of benzylamine derivatives in the field of catalysis .
Applications De Recherche Scientifique
1. Photocatalytic Coupling of Benzylamine
- Application Summary: Benzylamine can be converted to N-benzylidene benzylamine using a composite photocatalyst in a process known as photocatalytic coupling. This process is carried out under visible light irradiation at normal temperature and air pressure .
- Methods and Procedures: The composite photocatalyst, F70-TiO2, is created using a sol-gel method. It’s based on fullerene with carboxyl group derivatives and TiO2 semiconductor .
- Results: The composite showed excellent photocatalytic activity, achieving over 98% conversion of benzylamine to N-benzylidene benzylamine .
2. Photocatalytic Performance of BiOF/BiFeO3 Hybrid Heterojunction
- Application Summary: Benzylamine is used as a model reaction to investigate the photocatalytic activity of a hydrothermally prepared composite based on BiOF and BiFeO3 materials .
- Methods and Procedures: The composite is prepared using a hydrothermal method and characterized using several spectroscopic techniques .
- Results: Under simulated light irradiation, the aerobic oxidation of benzylamine to N,N-benzylidenebenzylamine was achieved with a high conversion yield of 80% .
3. Manufacturing of Pharmaceuticals
- Application Summary: Benzylamine is used in the industrial production of many pharmaceuticals . It’s often used as a “protected nitrogen” in the production of active pharmaceutical ingredients .
- Methods and Procedures: The specific methods and procedures can vary widely depending on the specific pharmaceutical being produced. Generally, benzylamine is used as an intermediate in various chemical reactions .
- Results: The results also vary widely, but in all cases, benzylamine plays a crucial role in the synthesis of various pharmaceutical products .
4. Production of Corrosion Inhibitors
- Application Summary: Benzylamine is used as a building block for the synthesis of corrosion inhibitors .
- Methods and Procedures: The specific methods and procedures can vary widely depending on the specific corrosion inhibitor being produced. Generally, benzylamine is used as an intermediate in various chemical reactions .
- Results: The results also vary widely, but in all cases, benzylamine plays a crucial role in the synthesis of various corrosion inhibitors .
5. Use in Textiles and Coatings
- Application Summary: Benzylamine is used in synthetic textiles and coatings .
- Methods and Procedures: The specific methods and procedures can vary widely depending on the specific textile or coating being produced. Generally, benzylamine is used as an intermediate in various chemical reactions .
- Results: The results also vary widely, but in all cases, benzylamine plays a crucial role in the synthesis of various textiles and coatings .
6. Use in Paint Industry
- Application Summary: Benzylamine is used as a basic component of additives and solvents in the paint industry .
- Methods and Procedures: The specific methods and procedures can vary widely depending on the specific paint being produced. Generally, benzylamine is used as an intermediate in various chemical reactions .
- Results: The results also vary widely, but in all cases, benzylamine plays a crucial role in the synthesis of various paints .
7. Production of Active Pharmaceutical Ingredients
- Application Summary: Benzylamine is used as an intermediate in the production of active pharmaceutical ingredients . It’s often used as a “protected nitrogen” in these processes .
- Methods and Procedures: The specific methods and procedures can vary widely depending on the specific pharmaceutical being produced. Generally, benzylamine is used as an intermediate in various chemical reactions .
- Results: The results also vary widely, but in all cases, benzylamine plays a crucial role in the synthesis of various pharmaceutical products .
8. Production of Crop Protection Agents
- Application Summary: Benzylamine is used as an intermediate in the production of crop protection agents .
- Methods and Procedures: The specific methods and procedures can vary widely depending on the specific agent being produced. Generally, benzylamine is used as an intermediate in various chemical reactions .
- Results: The results also vary widely, but in all cases, benzylamine plays a crucial role in the synthesis of various crop protection agents .
9. Production of Solvents in Paint Industry
- Application Summary: Benzylamine is used as a basic component of additives and solvents in the paint industry .
- Methods and Procedures: The specific methods and procedures can vary widely depending on the specific paint being produced. Generally, benzylamine is used as an intermediate in various chemical reactions .
- Results: The results also vary widely, but in all cases, benzylamine plays a crucial role in the synthesis of various paints .
Safety And Hazards
Orientations Futures
While specific future directions for “N-(3-Furylmethyl)benzylamine” were not found, research into the synthesis and applications of amines, including benzylamines, is ongoing . This includes the development of new synthesis methods, the study of their mechanisms of action, and the exploration of their potential applications.
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12/h1-7,10,13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVHSMSLCFIRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Furylmethyl)benzylamine | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Hydroxy-benzoyl)-phenyl]-(4-hydroxy-phenyl)-methanone](/img/structure/B176241.png)
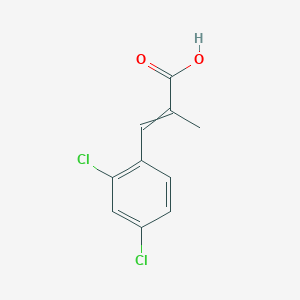
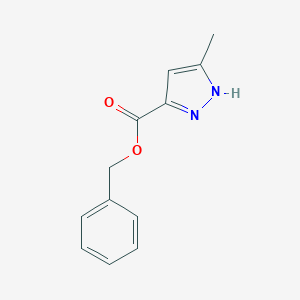
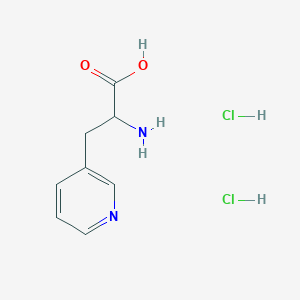
![[(1-Cyclohexylpiperidin-4-yl)methyl]amine](/img/structure/B176255.png)
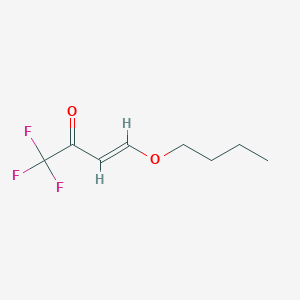
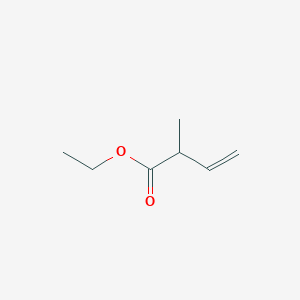
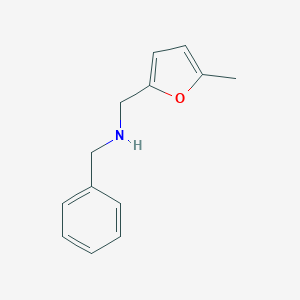
![1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B176263.png)
